5-(3-Methoxyphenyl)-3-methylisoxazole
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Overview
Description
5-(3-Methoxyphenyl)-3-methylisoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 3-methoxyphenyl group and a methyl group. Isoxazoles are known for their diverse biological activities and are used in various fields, including medicinal and agricultural chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-3-methylisoxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride can form an oxime, which upon cyclization with acetic anhydride yields the desired isoxazole .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)-3-methylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(3-Methoxyphenyl)-3-methylisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone
- 3-Hydroxy-1,7-bis-(4-hydroxyphenyl)-6-heptene-1,5-dione
- N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N’-[(E)-(3-methoxyphenyl)methylene]acetohydrazide .
Uniqueness
5-(3-Methoxyphenyl)-3-methylisoxazole is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C11H11NO2/c1-8-6-11(14-12-8)9-4-3-5-10(7-9)13-2/h3-7H,1-2H3 |
InChI Key |
DUEBDPVZUHKKPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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